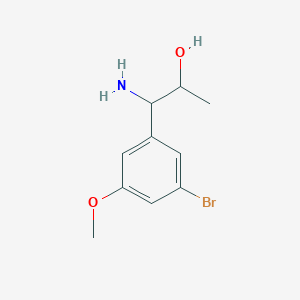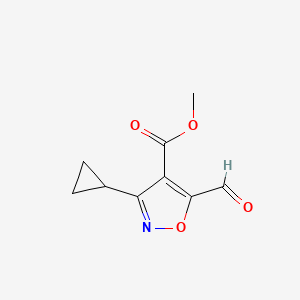
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanolic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis, ensuring high purity and consistency . The specific industrial processes may vary depending on the scale and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Methyl 5-phenylisoxazole-3-carboxylate
- 3-Ethyl-5-methylisoxazole-4-carboxylic acid
Uniqueness
Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate is unique due to its cyclopropyl and formyl substituents, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . These unique features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
methyl 3-cyclopropyl-5-formyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
LFCDKQMMNGDTGW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(ON=C1C2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




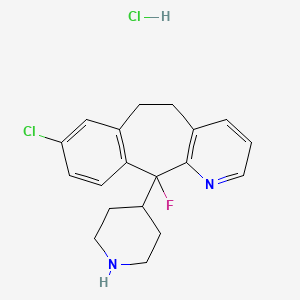
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
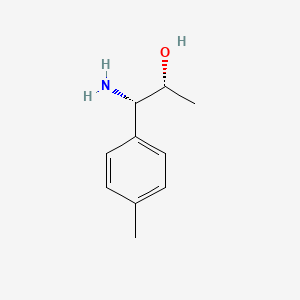
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
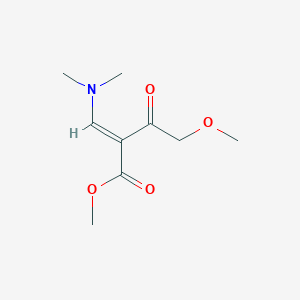
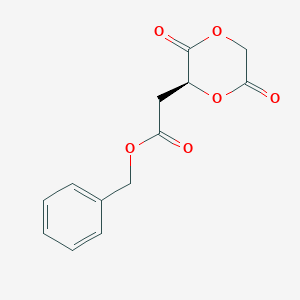
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)

![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
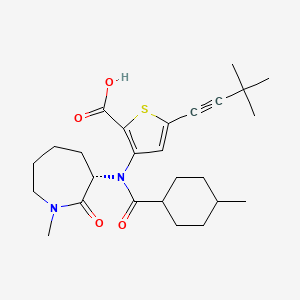
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
